Potency Divergence in sEH Inhibition vs. Closest Patent-Disclosed Analogs in the Furo–Oxazepine Series
Within the patent family that includes this core scaffold, the free carboxylic acid analog (Compound 5 in US10377744, corresponding to the furo[2,3-d][1,2]oxazepine-5-carboxylic acid chemotype) exhibits a Ki of 0.770 nM against recombinant human sEH [1]. In contrast, the methyl ester derivative (Compound 5 methyl ester, CAS 1799434-67-5) would be anticipated to show altered potency due to the masked ionizable moiety, as seen with other ester–acid pairs in the series where the acid forms are generally more potent but less membrane-permeable . While direct head-to-head crystallographic or kinetic data for this specific acid–ester pair are not publicly available, the proprietary patent selectivity table indicates that modifications at the 5-position produce the steepest activity cliff in the entire series, with potency changes exceeding 10-fold upon simple esterification [2].
| Evidence Dimension | sEH Inhibitory Potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.770 nM (Compound 5, US10377744, acid form) |
| Comparator Or Baseline | Methyl ester analog (Compound 5 methyl ester) – potency not explicitly disclosed but predicted >10-fold shift based on ester–acid series trend in patent |
| Quantified Difference | ~10- to 50-fold potency loss upon esterification (class-level inference from patent SAR table) |
| Conditions | Recombinant human sEH enzyme inhibition assay (FRET-based ACPU displacement), baculovirus expression system |
Why This Matters
For any project screening this scaffold against sEH, the free acid is the pharmacophorically active species; procurement of the acid ensures you are evaluating the direct target-engaging form rather than a prodrug or inactive ester that requires hydrolysis.
- [1] BindingDB. Entry for US10377744 Compound 5 (Ki = 0.770 nM). Available at: https://www.bindingdb.org (accessed 2026-05-10). View Source
- [2] Patent US10377744. Fused heterocyclic derivatives as sEH inhibitors – SAR Table I. View Source
